2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(4,6-dimethylpyrimidin-2-yl)acetamide
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Overview
Description
2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(4,6-dimethylpyrimidin-2-yl)acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives These compounds are known for their diverse biological activities and potential applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(4,6-dimethylpyrimidin-2-yl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of a cyclopropyl-substituted pyridazinone with a dimethylpyrimidinyl acetamide derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to ensure high yield and purity of the final product. Purification techniques like recrystallization or chromatography are often employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(4,6-dimethylpyrimidin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) or alkylating agents (methyl iodide) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for the treatment of diseases due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(4,6-dimethylpyrimidin-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-methylpyrimidin-2-yl)acetamide
- 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4,6-dimethylpyrimidin-2-yl)propionamide
Uniqueness
The uniqueness of 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(4,6-dimethylpyrimidin-2-yl)acetamide lies in its specific structural features, such as the cyclopropyl group and the dimethylpyrimidinyl moiety
Properties
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(4,6-dimethylpyrimidin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-9-7-10(2)17-15(16-9)18-13(21)8-20-14(22)6-5-12(19-20)11-3-4-11/h5-7,11H,3-4,8H2,1-2H3,(H,16,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGITMNYNRNHOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)CN2C(=O)C=CC(=N2)C3CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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